molecular formula C12H18FN B13026434 (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13026434
M. Wt: 195.28 g/mol
InChI Key: DLELHKLTMRREIT-LLVKDONJSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a fluorine atom on the phenyl ring and two methyl groups on the propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: A structurally similar compound with one less methyl group on the propan-1-amine backbone.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and interactions compared to its enantiomer or racemic mixture

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

DLELHKLTMRREIT-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C(C)(C)C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N

Origin of Product

United States

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